molecular formula C33H39NO6 B418515 Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B418515
M. Wt: 545.7g/mol
InChI Key: YHCVXPQSPBKNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions and the implementation of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its quinoline core.

    Medicine: Possible applications in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action for Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The quinoline core is known to interact with various molecular targets, including DNA, proteins, and enzymes, which could lead to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinacrine: Another quinoline derivative with antimalarial and anti-inflammatory properties.

Uniqueness

Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substituents, which can confer distinct chemical and biological properties compared to other quinoline derivatives. The presence of cyclopentyl, dimethoxyphenyl, and isopropoxyphenyl groups may enhance its stability, solubility, or interaction with biological targets.

Properties

Molecular Formula

C33H39NO6

Molecular Weight

545.7g/mol

IUPAC Name

cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C33H39NO6/c1-19(2)39-27-13-9-8-12-24(27)31-30(33(36)40-23-10-6-7-11-23)20(3)34-25-16-22(17-26(35)32(25)31)21-14-15-28(37-4)29(18-21)38-5/h8-9,12-15,18-19,22-23,31,34H,6-7,10-11,16-17H2,1-5H3

InChI Key

YHCVXPQSPBKNAE-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC(C)C)C(=O)OC5CCCC5

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC(C)C)C(=O)OC5CCCC5

Origin of Product

United States

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